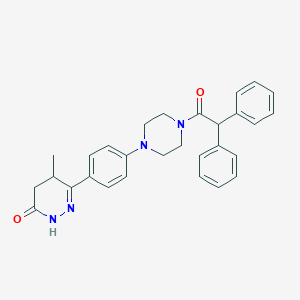
6-Dmdp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Dmdp is a synthetic pyridazinone derivative. This compound has garnered interest due to its potential biological activities, particularly in the cardiovascular system .
Méthodes De Préparation
The synthesis of 6-Dmdp involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the piperazinyl and diphenylacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in modulating biological pathways.
Industry: The compound’s unique structure makes it a valuable candidate for developing new materials and pharmaceuticals.
Mécanisme D'action
The mechanism by which 6-Dmdp exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit AA, ADP, and PAF-induced platelet aggregation in rabbits . The compound’s molecular targets and pathways include enzymes and receptors involved in platelet activation and aggregation.
Comparaison Avec Des Composés Similaires
Compared to other pyridazinone derivatives, 6-Dmdp stands out due to its specific structural features and biological activities. Similar compounds include other pyridazinone derivatives with varying substituents, which may exhibit different pharmacological properties. The uniqueness of this compound lies in its ability to inhibit platelet aggregation effectively .
Propriétés
Numéro CAS |
150319-80-5 |
|---|---|
Formule moléculaire |
C29H30N4O2 |
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |
Clé InChI |
WTYQSBSCFKPORW-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Synonymes |
6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















